Dimethomorph

Descripción general

Descripción

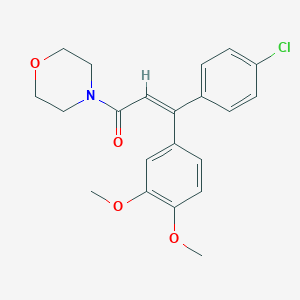

Dimethomorph is a fungicide with systemic function . It is used for treating mildew and root rot caused by organisms such as Pythium and Phytophthora species . It is a cinnamic acid derivative and a member of the morpholine chemical family . This compound is a mixture of E- and Z-isomers in the ratio of about 1:1 and only the Z-isomer has the fungicidal activity .

Synthesis Analysis

The synthesis of this compound involves treating 4-chloro-3,4-dimethoxybenzophenone and N-acetylmorpholine as raw materials and a copper and vanadium compound catalyst as an alkaline catalyst . This method enables the synthesis yield to reach above 93% .

Molecular Structure Analysis

The molecular formula of this compound is C21H22ClNO4 . The molecular weight is 387.86 g/mol . The E/Z isomer ratio ranges from 40/60 to 50/50 % w/w .

Chemical Reactions Analysis

This compound is analyzed using high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) . The average recoveries of this compound ranged from 83 to 108%, and relative standard deviations (RSD) ranged from 1 to 11% .

Physical And Chemical Properties Analysis

This compound is a white crystalline odorless solid at room temperature . Its melting point is 125.2 - 149.2 °C . The relative density is 1.318 g/cm3 at 20 °C . The solubility in water is 0.06 g/litre .

Aplicaciones Científicas De Investigación

Control de la enfermedad del taro

Dimethomorph es un fungicida de amplio espectro que controla eficazmente la enfermedad del taro . Un estudio demostró que una formulación comercial de concentrado de suspensión que contiene 15% de fluopimomide y 25% de this compound se ha registrado en China, el segundo mayor productor de taro del mundo .

Control del mildiu velloso del pepino

This compound también se utiliza para controlar el mildiu velloso del pepino . Esta enfermedad es una grave amenaza para la producción de pepino, y el uso de this compound puede reducir significativamente el impacto de la enfermedad.

Control de la enfermedad del tizón del arroz

La enfermedad del tizón del arroz es otra enfermedad vegetal que puede controlarse con this compound . Esta enfermedad es un problema importante en la producción de arroz, y el uso de this compound puede ayudar a controlarla eficazmente.

Control de enfermedades por oomicetos y Rhizoctonia

Fluopimomide, un fungicida de amplio espectro recientemente desarrollado, se utiliza principalmente para controlar las enfermedades por oomicetos y Rhizoctonia . Se ha desarrollado una formulación que contiene tanto fluopimomide como this compound, proporcionando una solución de amplio espectro para controlar diversas enfermedades vegetales .

Análisis de residuos en taro

Se desarrolló un método de espectrometría de masas en tándem de cromatografía líquida de alta resolución para detectar los residuos de fluopimomide y this compound de forma concurrente en muestras de taro . Los resultados mostraron que los residuos de los dos fungicidas estaban por debajo del límite de cuantificación (LOQ) dentro de los 14 días posteriores a la aplicación .

Análisis de residuos en lichi

Se utilizó un método similar para analizar los residuos de this compound en lichi . El estudio encontró que los residuos de this compound se concentran principalmente en la cáscara

Mecanismo De Acción

Target of Action

Dimethomorph is a systemic morpholine fungicide . Its primary target is the sterol (ergosterol) synthesis in fungi . Ergosterol is a vital component of fungal cell membranes, and its inhibition disrupts the integrity and function of these membranes .

Mode of Action

This compound inhibits the formation of oomycete cell walls . It interacts with its target, the ergosterol synthesis pathway, by inhibiting the conversion of lanosterol to ergosterol . This inhibition disrupts the cell wall membrane, leading to the decomposition of the sporangium wall and inducing pathogen death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol synthesis pathway . By inhibiting this pathway, this compound prevents the formation of ergosterol, a critical component of fungal cell membranes. This disruption leads to the breakdown of the cell wall and ultimately results in the death of the pathogen .

Pharmacokinetics (ADME Properties)

It is known that this compound is a systemic fungicide , which suggests that it is absorbed and distributed throughout the plant to provide protection against fungal pathogens.

Result of Action

The molecular and cellular effects of this compound’s action result in the death of the pathogen. By inhibiting ergosterol synthesis, this compound disrupts the integrity of the fungal cell wall, leading to the decomposition of the sporangium wall and the death of the pathogen . In human cells, specifically Jurkat T cells, this compound has been shown to have potential immunotoxicity, even at low concentrations .

Safety and Hazards

Dimethomorph may be harmful if swallowed and is suspected of damaging fertility and the unborn child . It is toxic to aquatic life with long-lasting effects . It is advised to avoid breathing mist, gas, or vapors, and avoid contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Análisis Bioquímico

Biochemical Properties

Dimethomorph is a member of the morpholine group of fungicides . It interacts with various enzymes and proteins, disrupting fungal cell wall formation . This interaction inhibits the growth of fungi, making this compound an effective fungicide.

Cellular Effects

This compound has been shown to have effects on human Jurkat T cells, indicating potential immunotoxicity . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves disruption of fungal cell wall formation . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to degrade rapidly in taro fields, with residues of the fungicide falling below the limit of quantitation within 14 days post-application . This indicates the product’s stability and degradation over time.

Dosage Effects in Animal Models

In animal models, this compound has been shown to be relatively non-toxic when administered acutely . At high doses (1000 mg/kg/day), decreased body weight gain was observed in both male and female rats .

Metabolic Pathways

This compound is involved in metabolic pathways that disrupt fungal cell wall formation . It interacts with enzymes that contribute to these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound, when applied as a foliar spray, penetrates the leaf surface and is translocated within the leaf, providing protectant action against plant pathogenic Phytophthora species and a number of downy mildew diseases of fruit, vegetables, and potatoes .

Subcellular Localization

Given its mode of action, it is likely to be localized in areas where it can effectively disrupt fungal cell wall formation

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Dimethomorph involves the reaction of two main starting materials, namely, 4-(4-chlorophenyl)-2-methyl-3-butene-2-ol and 2,6-dimethylphenol. The reaction involves several steps including protection, alkylation, deprotection, and oxidation to yield the final product.", "Starting Materials": [ "4-(4-chlorophenyl)-2-methyl-3-butene-2-ol", "2,6-dimethylphenol", "Sodium hydride", "Methyl iodide", "Hydrochloric acid", "Sodium hydroxide", "Sodium nitrite", "Copper sulfate", "Sodium acetate", "Acetic acid", "Hydrogen peroxide" ], "Reaction": [ "Protection of 2,6-dimethylphenol with methyl iodide and sodium hydride to form 2,6-dimethylphenyl methyl ether", "Alkylation of 4-(4-chlorophenyl)-2-methyl-3-butene-2-ol with 2,6-dimethylphenyl methyl ether using hydrochloric acid and sodium hydroxide to form 4-(4-chlorophenyl)-2-(2,6-dimethylphenoxy)butan-2-ol", "Deprotection of 4-(4-chlorophenyl)-2-(2,6-dimethylphenoxy)butan-2-ol using sodium hydroxide to form 4-(4-chlorophenyl)-2-(2,6-dimethylphenoxy)but-3-en-2-ol", "Oxidation of 4-(4-chlorophenyl)-2-(2,6-dimethylphenoxy)but-3-en-2-ol with sodium nitrite, copper sulfate, and sodium acetate in acetic acid to form Dimethomorph", "Purification and isolation of Dimethomorph" ] } | |

| 110488-70-5 | |

Fórmula molecular |

C21H22ClNO4 |

Peso molecular |

387.9 g/mol |

Nombre IUPAC |

3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one |

InChI |

InChI=1S/C21H22ClNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3 |

Clave InChI |

QNBTYORWCCMPQP-UHFFFAOYSA-N |

SMILES isomérico |

COC1=C(C=C(C=C1)/C(=C\C(=O)N2CCOCC2)/C3=CC=C(C=C3)Cl)OC |

SMILES |

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC |

SMILES canónico |

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC |

Color/Form |

Colorless to grey crystalline powder |

Densidad |

Bulk density: 1318 kg/cu m (20 °C) |

melting_point |

127-148 °C MP: 125-149 °C |

| 110488-70-5 | |

Descripción física |

Colorless odorless solid; [Merck Index] |

Pictogramas |

Environmental Hazard |

Vida útil |

Hydrolytically and thermally stable under normal conditions. Stable for >5 years in the dark. The (E)- and (Z)-isomers are interconverted in sunlight. |

Solubilidad |

In water (mg/L at 20 °C): 81.1 at pH 4; 49.2 at pH 7; 41.8 at pH 9 Solubility (g/L at 20 deg ): acetone 50; toluene 20; methanol 20; dichloromethane 500 Solubility in n-hexane 0.11; methanol 39; ethyl acetate 48.3; toluene 49.5; acetone 100; dichloromethane (all for E,Z, in g/L) Solubility of z-isomer (g/L, 20-23 °C): acetone, 16.3; cyclohexanone, 27; dichloromethane, 315; dimethylformamide, 165; n-hexane, 0.036; methanol, 7.5; toluene, 10.5' ethyl acetate 8.4. Solublity of e-isomer: In acetone, 84.1; dimethylformamide, 272; n-hexane, 0.076; toluene 39.0; dichloromethane 296; ethyl acetate 39.9; methanol 31.5 |

Sinónimos |

4-(3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl)morpholine dimethomorph dimethomorph, (E)- dimethomorph, (E)-isomer dimethomorph, (Z)- dimethomorph, (Z)-isome |

Presión de vapor |

0.00000001 [mmHg] Vapor pressure: (E)-isomer 9.7X10-4 mPa; (Z) isomer 1.0X10-3 mPa (both at 25 °C) 7.39X10-6 mm Hg at 25 °C |

Origen del producto |

United States |

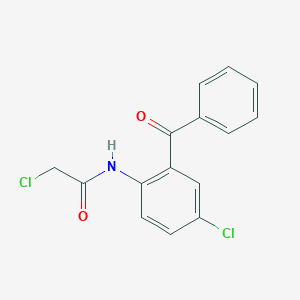

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B118629.png)

![1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one](/img/structure/B118660.png)

![[(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B118674.png)